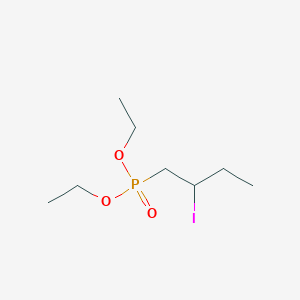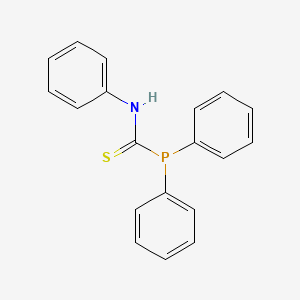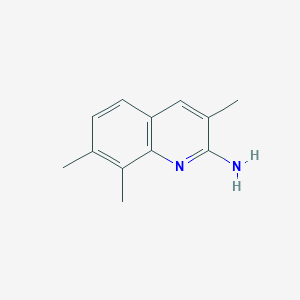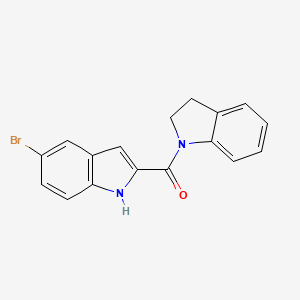
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one is a complex organic compound with a unique structure that includes a diazinanone ring, a butyl group, a chlorophenyl group, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with butylamine to form an intermediate, which is then cyclized with appropriate reagents to form the diazinanone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-(3-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
- 1-Butyl-3-(4-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
- 1-Butyl-3-(2,4-dichlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
Uniqueness
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one is unique due to its specific substitution pattern and the presence of the diazinanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
312922-87-5 |
|---|---|
Fórmula molecular |
C17H25ClN2O2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
1-butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-6-11-19-15(21)20(14-10-8-7-9-13(14)18)17(4,22)12-16(19,2)3/h7-10,22H,5-6,11-12H2,1-4H3 |
Clave InChI |
MFMFJCMBQSSMDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)N(C(CC1(C)C)(C)O)C2=CC=CC=C2Cl |
Solubilidad |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)

![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)





![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)




